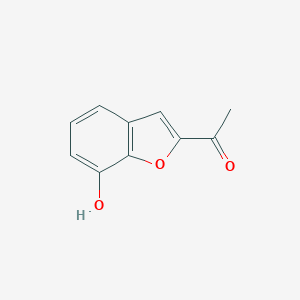

2-Acetyl-7-hydroxybenzofuran

Descripción

The study of small molecules and their interactions with biological systems is a cornerstone of chemical biology. In this context, heterocyclic compounds are of paramount importance due to their structural diversity and wide-ranging biological activities.

The benzofuran (B130515) moiety, which consists of a furan (B31954) ring fused to a benzene (B151609) ring, is a privileged structure in medicinal chemistry. rsc.org This scaffold is a core component of numerous biologically active natural products and synthetic compounds. nih.govtandfonline.com Benzofuran derivatives have demonstrated a remarkable spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and antiviral activities. nih.govrsc.orgresearchgate.netjocpr.comdivyarasayan.org The versatility of the benzofuran nucleus allows for a wide array of chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery programs. rsc.orgtandfonline.com

The significance of the benzofuran scaffold extends to its role as a versatile building block in organic synthesis. chemimpex.com Various synthetic methodologies have been developed to construct the benzofuran ring system, reflecting its importance in the creation of complex molecular architectures. jocpr.comacs.org

The first synthesis of benzofuran was achieved by Perkin in 1870. jocpr.comresearchgate.net Since then, the field has expanded dramatically, with a continuous stream of research dedicated to the synthesis and biological evaluation of novel benzofuran derivatives. acs.org

2-Acetyl-7-hydroxybenzofuran is a specific derivative that has emerged as a compound of interest. Its chemical structure, featuring both a hydroxyl and an acetyl group, imparts unique properties and reactivity. chemimpex.com This compound serves as a valuable intermediate in the synthesis of more complex molecules and has been investigated for its own potential biological activities. chemimpex.comnih.gov Research has indicated its potential as an anti-inflammatory and antioxidant agent, making it a candidate for further investigation in drug development. chemimpex.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈O₃ | chemimpex.comcymitquimica.com |

| Molecular Weight | 176.17 g/mol | chemimpex.comcymitquimica.com |

| Appearance | Light yellow to yellow to orange powder/crystal | chemimpex.comcymitquimica.com |

| CAS Number | 40020-87-9 | cymitquimica.comspectrumchemical.com |

| Melting Point | 164 - 168 °C | chemimpex.com |

| Purity | >98.0% (GC) | cymitquimica.comspectrumchemical.com |

The strategic placement of the acetyl and hydroxyl groups on the benzofuran core provides reactive handles for further chemical elaboration, allowing for the generation of diverse derivatives with potentially enhanced biological activities. chemimpex.com The study of this compound and its analogs contributes to the broader understanding of structure-activity relationships within the benzofuran class of compounds.

Structure

2D Structure

Propiedades

IUPAC Name |

1-(7-hydroxy-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6(11)9-5-7-3-2-4-8(12)10(7)13-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIVIHCUSKDPNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344242 | |

| Record name | 2-Acetyl-7-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40020-87-9 | |

| Record name | 2-Acetyl-7-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Acetyl 7 Hydroxybenzofuran and Its Analogues

Established Synthetic Pathways for 2-Acetyl-7-hydroxybenzofuran

Traditional approaches to synthesizing the benzofuran (B130515) core often rely on multi-step sequences starting from readily available phenolic compounds. These methods, while foundational, have paved the way for more modern and efficient strategies.

Traditional Reaction Sequences

Classical syntheses of benzofurans frequently involve the construction of the furan (B31954) ring onto a pre-existing phenol (B47542). nih.gov A common strategy starts with a dihydroxyacetophenone, which can be converted into a hydroxybenzofuranone intermediate. arkat-usa.org For example, 2,3-dihydroxyacetophenone can be used as a precursor to synthesize 7-hydroxybenzofuran-3(2H)-one. arkat-usa.org Subsequent reduction of this intermediate, for instance with lithium borohydride, yields the desired 7-hydroxybenzofuran. arkat-usa.org Another traditional route involves the reaction of 2-hydroxyacetophenone (B1195853) with a methallyl halide to form an ether, which then undergoes rearrangement and cyclization. google.com The resulting acetylbenzofuran can be oxidized to an acetoxy derivative and subsequently hydrolyzed to the target hydroxybenzofuran. google.com

Condensation Reactions in Benzofuran Core Construction

Condensation reactions are a cornerstone of heterocyclic synthesis. The Perkin reaction, for instance, is a classical method that can be employed to form benzofurans. researchgate.net A widely used approach involves the condensation of a salicylaldehyde (B1680747) derivative with an α-halo ketone, followed by intramolecular cyclization to construct the benzofuran ring system. Furthermore, the Claisen-Schmidt condensation of 2-acetylbenzofuran (B162037) derivatives with aldehydes has been used to create chalcone (B49325) derivatives, showcasing the utility of condensation reactions in further functionalizing the benzofuran core. rsc.org The Nenitzescu reaction, a condensation between an enamine and a quinone, also provides a pathway to 5-hydroxybenzofurans, highlighting the versatility of condensation strategies. grafiati.com

Innovative Synthetic Strategies for Functionalized Benzofuran Derivatives

Recent advancements in synthetic organic chemistry have introduced novel and more efficient methods for the preparation of functionalized benzofurans. These strategies often feature improved atom economy, milder reaction conditions, and broader substrate scope.

Mukaiyama-Michael Addition in 7-Hydroxybenzofuran Synthesis

A novel approach for the synthesis of functionalized 7-hydroxybenzofurans involves the Mukaiyama-Michael addition. nih.gov This reaction utilizes the addition of silyl (B83357) enol ethers to o-benzoquinone esters, which are generated in situ from the corresponding catechols. nih.gov The process is thought to proceed through either an initial [4+2] cycloaddition or a conjugate addition followed by cyclization and aromatization to yield 2-substituted 7-hydroxybenzofuran-4-carboxylates in fair to good yields. nih.gov This method has proven effective for a range of silyl enol ethers derived from both aryl and alkyl ketones, although highly electron-rich silyl enol ethers can undergo competing oxidation. nih.gov The Mukaiyama-Michael addition itself is a powerful carbon-carbon bond-forming reaction where a silyl enol ether acts as a nucleophile, often catalyzed by a Lewis acid like titanium tetrachloride. byjus.com

Table 1: Examples of Mukaiyama-Michael Addition for the Synthesis of 2-Substituted 7-Hydroxybenzofuran-4-carboxylates nih.gov

| Silyl Enol Ether Precursor | Product | Yield (%) |

| Acetophenone | 2-phenyl-7-hydroxybenzofuran-4-carboxylate | 73 |

| 4-Methylacetophenone | 2-(4-methylphenyl)-7-hydroxybenzofuran-4-carboxylate | 74 |

| 4-Nitroacetophenone | 2-(4-nitrophenyl)-7-hydroxybenzofuran-4-carboxylate | 74 |

| 2-Acetylnaphthalene | 2-(naphthalen-2-yl)-7-hydroxybenzofuran-4-carboxylate | 79 |

| 2-Acetylfuran | 2-(furan-2-yl)-7-hydroxybenzofuran-4-carboxylate | 60 |

Tandem Oxidative Coupling and Cyclization Approaches to Hydroxybenzofurans

Tandem reactions that form multiple bonds in a single operation offer an efficient pathway to complex molecules. A notable example is the PIDA (phenyliodine diacetate)-mediated tandem oxidative coupling and cyclization of hydroquinones with β-dicarbonyl compounds to produce 5-hydroxybenzofurans. researchgate.net This method can achieve yields of up to 96% and is considered superior to many traditional approaches. researchgate.netthieme-connect.com The reaction proceeds by direct functionalization of the aromatic C(sp²)-H bond of the hydroquinone. researchgate.net

Palladium-Catalyzed Transformations for Benzofuran Elaboration

Palladium catalysis has become an indispensable tool in modern organic synthesis, including the construction and functionalization of the benzofuran nucleus. researchgate.net A palladium-catalyzed tandem C-H functionalization/cyclization strategy has been developed for the synthesis of 2,3-disubstituted 5-hydroxybenzofuran derivatives. nih.govacs.org This reaction employs a benzoquinone as both a reactant and an internal oxidant, reacting with terminal alkynes without the need for an external base, ligand, or oxidant. nih.govacs.org Additionally, palladium-catalyzed cross-coupling reactions like the Sonogashira reaction are used to couple terminal alkynes with substituted phenols to build the benzofuran ring system. rsc.orggrafiati.com

Stereoselective and Regioselective Synthesis of Benzofuran Analogues

The precise control of substituent placement on the benzofuran scaffold is paramount for developing compounds with desired biological activities. Several methodologies have been developed to achieve high regioselectivity in the synthesis of benzofuran analogues.

A notable regioselective method involves the Mukaiyama-Michael addition. nih.govnih.gov This approach has been successfully employed for the synthesis of 2-substituted 7-hydroxybenzofuran-4-carboxylates. nih.gov The reaction proceeds by the in situ formation of a 1,2-quinone-4-carboxylate, which then reacts with a silyl enol ether. This pathway is favored over a potential Diels-Alder reaction, leading specifically to the benzofuran structure. nih.gov The reaction tolerates various alkyl and aryl substituents on the silyl enol ether, although highly electron-rich silyl enol ethers can undergo competing oxidation. nih.govnih.gov

Another powerful technique for achieving regioselectivity is through palladium-catalyzed cross-coupling reactions. researchgate.net A ligand-free, palladium-catalyzed C-2 arylation of benzofurans using N′-acyl arylhydrazines as the aryl source has been developed. This method demonstrates high regioselectivity, providing C-2 arylated products in good to excellent yields with broad functional group tolerance. researchgate.net

Furthermore, regioselective condensation reactions offer another route to specific analogues. For instance, the regioselective condensation between the hydroxyl group of this compound and (R)-Glycidol has been reported as a key step in the synthesis of novel analogues. colab.ws The selective synthesis of different benzofuran isomers, such as 3-formylbenzofurans versus 3-acylbenzofurans, can also be controlled by the choice of reaction conditions during the rearrangement and transformation of 2-hydroxychalcone (B1664081) precursors. nih.gov

| Method | Description | Selectivity | Key Reagents | Reference |

| Mukaiyama-Michael Addition | Addition of silyl enol ethers to an in situ generated o-benzoquinone ester. | Regioselective for 2-substituted 7-hydroxybenzofurans. | Silyl enol ethers, o-benzoquinone ester. | nih.govnih.gov |

| Palladium-Catalyzed Arylation | Ligand-free coupling of benzofurans with N′-acyl arylhydrazines. | Highly regioselective for C-2 arylation. | Palladium catalyst, N′-acyl arylhydrazines, TEMPO. | researchgate.net |

| Chalcone Rearrangement | Transformation of 2-hydroxychalcones under varying acidic conditions. | Selective for 3-formyl or 3-acylbenzofurans. | p-TsOH, (CF₃)₂CHOH for 3-formyl products. | nih.gov |

| Regioselective Condensation | Reaction of the 7-hydroxy group with an epoxide. | Regioselective at the hydroxyl group. | (R)-Glycidol. | colab.ws |

Chemical Derivatization of this compound

The 2-acetyl and 7-hydroxy functional groups on the benzofuran core are key handles for chemical modification, allowing for the synthesis of a wide array of derivatives. chemimpex.com These modifications can significantly alter the compound's biological and chemical properties.

Acetyl Group Modifications and Transformations

The acetyl group at the C-2 position is a versatile site for chemical transformation. It can undergo reactions typical of ketones, leading to a variety of derivatives.

One common transformation is the Claisen-Schmidt condensation, where the acetyl group reacts with various aromatic aldehydes in an alkaline medium. researchgate.net This reaction extends the carbon chain, forming chalcone derivatives which are themselves valuable precursors for other heterocyclic compounds. researchgate.net

The acetyl group can also be a site for halogenation. For example, bromination of the acetyl group can occur, introducing a bromine atom to the methyl carbon. nih.gov This modification has been noted to influence the cytotoxic activity of the resulting compounds. In one study, bromination of a benzofuran derivative with N-bromosuccinimide (NBS) led to the substitution of a hydrogen atom in the acetyl group with a bromine atom. nih.gov

Furthermore, the acetyl carbonyl can be reduced to a hydroxyl group. The reduction of a C-2 acetyl group to a 1-hydroxyethyl group has been observed in the structural elucidation of natural products isolated from Eupatorium heterophyllum. mdpi.com

| Reaction Type | Reagents | Product Type | Reference |

| Claisen-Schmidt Condensation | Aromatic aldehydes, 50% alkaline medium | Chalcones | researchgate.net |

| Bromination | N-bromosuccinimide (NBS) | α-Bromoacetyl derivatives | nih.gov |

| Reduction | Not specified | 1-Hydroxyethyl derivatives | mdpi.com |

Hydroxyl Group Functionalization

The hydroxyl group at the C-7 position provides a site for introducing a variety of functional groups, primarily through reactions like etherification.

The Williamson ether synthesis is a standard method for this functionalization. It involves coupling the hydroxybenzofuran with alkyl halides under basic conditions to form the corresponding alkyl ethers. nih.gov This approach was used to synthesize n-butyl, i-butyl, and benzyl (B1604629) ethers from a 6-hydroxybenzofuran (B80719) precursor, a strategy directly applicable to the 7-hydroxy position of this compound. nih.gov

The hydroxyl group can also react with epoxides. A regioselective condensation of the 7-hydroxy group of this compound with (R)-Glycidol has been used to synthesize specific chiral side chains, demonstrating its utility in creating more complex molecules. colab.ws

Strategic Substitutions on the Benzofuran Ring System

Direct functionalization of the benzofuran ring itself is a key strategy for creating analogues. The electronic properties of the ring system dictate the regioselectivity of these substitution reactions.

The introduction of halogen atoms onto the benzofuran ring can significantly impact the biological activity of the resulting derivatives. nih.govresearchgate.net N-halosuccinimides (NXS) are effective reagents for the regioselective halogenation of the benzofuran core. ehu.eus

Studies on substituted benzofurans have shown a clear pattern of reactivity. Bromination using N-bromosuccinimide (NBS) is highly selective. The first bromine atom is introduced at the unsubstituted position of the furan ring (position C-3 for a 2-substituted benzofuran). If a second equivalent of NBS is used, halogenation occurs exclusively at the C-7 position. Further halogenation at the C-5 position requires a large excess of the reagent. ehu.eus Chlorination with N-chlorosuccinimide (NCS) has been found to be less selective than bromination. ehu.eus This predictable regioselectivity allows for the controlled synthesis of mono- and di-halogenated benzofurans. ehu.eus

| Halogenating Agent | Position of 1st Substitution | Position of 2nd Substitution | Comments | Reference |

| N-Bromosuccinimide (NBS) | C-3 | C-7 | Highly regioselective. | ehu.eus |

| N-Chlorosuccinimide (NCS) | C-3 | C-7 and C-5 (mixture) | Less selective than NBS. | ehu.eus |

| N-Iodosuccinimide (NIS) | C-3 | - | Reaction products tend to be unstable. | ehu.eus |

Attaching aromatic and heteroaromatic rings to the benzofuran scaffold is a common strategy in medicinal chemistry to explore structure-activity relationships. rsc.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions are among the most efficient methods for this purpose. A ligand-free, palladium-catalyzed C-2 arylation of benzofurans has been shown to be highly regioselective, providing a direct route to 2-arylbenzofurans. researchgate.net Similarly, other palladium-catalyzed protocols, such as domino cyclization/coupling reactions, have been used to synthesize a variety of benzofuran natural products bearing different substituents. mdpi.com

The synthesis of 5-hydroxybenzofurans bearing various aryl groups at the C-2 position has been achieved through an oxidative coupling of phenols and β-dicarbonyl compounds, followed by cyclization. thieme-connect.com While the starting phenol is different, the principle demonstrates a viable route for introducing aryl groups onto the benzofuran ring system. The introduction of heterocyclic substituents at the C-2 position has also been noted as a key modification for influencing cytotoxic activity. rsc.org Patents have been filed for benzofuran amides and their heteroaromatic analogues, highlighting the pharmaceutical interest in such structures. google.com

Comprehensive Analysis of Pharmacological and Biological Activities of 2 Acetyl 7 Hydroxybenzofuran and Its Analogues

Anti-inflammatory Efficacy and Underlying Mechanisms

Benzofuran (B130515) derivatives have demonstrated significant anti-inflammatory properties through various mechanisms of action. Research indicates that these compounds can effectively inhibit the production of inflammatory mediators. For instance, certain aza-benzofuran analogues have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells nih.gov. Specifically, compounds forming a double bond at C-2 and C-11 exhibited potent anti-inflammatory activities nih.gov.

The underlying mechanisms often involve the modulation of key inflammatory signaling pathways. Some benzofuran-3(2H)-one derivatives have been reported to safely suppress the NF-κB activity in human and murine macrophage cells nih.gov. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting NF-κB, these compounds can reduce the production of inflammatory cytokines such as tumor necrosis factor (TNF), interleukin 1 (IL-1), and IL-8 nih.gov. The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are achieved by suppressing the function of cyclooxygenase (COX) enzymes, which reduces the formation of prostaglandins (B1171923) nih.gov. Similarly, the anti-inflammatory action of certain benzofuran derivatives has been linked to the inhibition of the NF-κB-induced COX-2 signaling pathway mdpi.com.

Antioxidant Potential and Free Radical Scavenging Activities

The benzofuran scaffold is a core component of many natural and synthetic compounds exhibiting antioxidant properties nih.gov. These compounds demonstrate the ability to neutralize harmful free radicals, which are implicated in oxidative stress-related cellular damage wisdomlib.org. The antioxidant activity of benzofuran derivatives has been evaluated through various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays researchgate.net.

Free radical scavenging is a crucial mechanism for antioxidant activity wisdomlib.org. Furan (B31954) fatty acids, for example, have been identified as potent scavengers of the hydroxyl radical (HO•), reacting at a rate that is nearly diffusion-controlled nih.gov. The ability of these compounds to scavenge free radicals can be evaluated using techniques like electron spin resonance (ESR) spectroscopy nih.govsemanticscholar.org. Different antioxidant assays, such as the oxygen radical absorbance capacity (ORAC) and hydroxyl radical antioxidant capacity (HORAC) assays, measure the capacity of a compound to quench various types of radicals, including peroxyl and hydroxyl radicals mdpi.com. It is important to note that free radical scavenging assays may have limitations in predicting antioxidant activity in complex biological systems nih.gov. The metabolism of these compounds can also affect their free radical scavenging properties in complex ways semanticscholar.org.

Anticancer and Antiproliferative Investigations in Cell Lines and Models

Natural and synthetic benzofuran derivatives have been extensively investigated for their therapeutic potential as antitumor agents nih.gov. Their antiproliferative activity has been screened against a wide array of human cancer cell lines, demonstrating a broad spectrum of action nih.gov. Hybrids incorporating the benzofuran structure with other pharmacophores, such as chalcones, isatin, and oxindoles, have been synthesized and evaluated, with some showing potent activity against cell lines including HePG2 (liver), HCT-116 (colon), MCF-7 (breast), PC3 (prostate), and HeLa (cervix) nih.gov. The structure-activity relationship (SAR) analysis of some derivatives indicated that the introduction of a bromine atom to a methyl or acetyl group attached to the benzofuran system could increase cytotoxicity in both normal and cancer cells nih.gov.

Cytotoxicity Profiles against Specific Cancer Cell Lines (e.g., K562, MOLT-4, HeLa)

The cytotoxic effects of newly synthesized benzofuran derivatives have been evaluated against several specific cancer cell lines. In one study, the cytotoxicity of fourteen new derivatives was assessed against K562 (leukemia), MOLT-4 (leukemia), and HeLa (cervix carcinoma) cell lines, with normal HUVEC cells used as a control nih.gov. Five of these compounds showed significant cytotoxic activity and demonstrated selectivity for cancer cells over normal cells nih.gov. For example, a piperazine-based benzofuran derivative showed in vitro inhibitory activity against A549 and K562 cancer cells with IC₅₀ values of 25.15 μM and 29.66 μM, respectively nih.gov.

| Compound | Cell Line | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| Benzofuran-isatin hybrid 23a | SW-620 (colorectal) | 8.7 | nih.gov |

| Benzofuran-isatin hybrid 23d | SW-620 (colorectal) | 6.5 | nih.gov |

| Oxindole-benzofuran hybrid 22f | MCF-7 (breast) | 2.27 | nih.gov |

| Piperazine-based benzofuran 38 | K562 (leukemia) | 29.66 | nih.gov |

| Benzofuran derivative 1c | K562 (leukemia) | Data not specified in text | nih.gov |

| Benzofuran derivative 1e | MOLT-4 (leukemia) | Data not specified in text | nih.gov |

| Benzofuran derivative 2d | HeLa (cervix) | Data not specified in text | nih.gov |

Induction of Apoptosis and Cell Cycle Modulation

Beyond direct cytotoxicity, a primary mechanism for the anticancer activity of benzofuran derivatives is the induction of programmed cell death, or apoptosis sci-hub.ru. The induction of apoptosis has been confirmed by measuring the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway nih.gov. In K562 cells, certain benzofuran compounds significantly increased the activity of caspase 3/7 nih.gov. For instance, compound 1e led to a nearly five-fold increase in caspase 3/7 activity, while compounds 1c and 2d caused a two-fold increase nih.gov. This process can be associated with the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 sci-hub.runih.gov.

In addition to apoptosis, benzofuran derivatives can exert their antiproliferative effects by modulating the cell cycle researchgate.net. Studies have shown that these compounds can induce cell cycle arrest in different phases. Some benzofuran-2-acetic methyl ester derivatives caused a G0/G1 phase arrest in breast cancer cells nih.gov. This effect was linked to the enhanced expression of the cyclin-dependent kinase inhibitor p21Cip/WAF1, which occurred in a p53-independent manner sci-hub.runih.gov. Other derivatives have been found to induce a G2/M arrest in Jurkat T-cells, a process that was dependent on p53 researchgate.net. This G2/M arrest was associated with increased levels of p21, p27, and cyclin B researchgate.net.

Antiviral Research, with a focus on Anti-HIV Activity

The reverse transcriptase (RT) enzyme of the human immunodeficiency virus (HIV) is a critical target for antiviral drug development nih.gov. HIV-1 RT is a multifunctional enzyme possessing both DNA polymerase and ribonuclease H (RNase H) activities, both of which are essential for converting the viral RNA genome into double-stranded DNA that can be integrated into the host cell's genome nih.gov. While numerous drugs target the polymerase function of RT, the RNase H active site remains a less exploited target, making it a promising area for the development of new antiretrovirals nih.govnih.gov.

Inhibition of HIV-1 Reverse Transcriptase

Inhibitors targeting HIV-1 RT can be classified into different groups, including nucleoside RT inhibitors (NRTIs) and non-nucleoside RT inhibitors (NNRTIs) selleckchem.com. A significant area of research focuses on compounds that can inhibit the RT-associated RNase H activity nih.gov. The degradation of the RNA strand in the intermediate RNA/DNA hybrid by RNase H is a crucial step for the continuation of reverse transcription; its inhibition halts viral replication nih.gov.

Several classes of compounds have been identified as inhibitors of HIV-1 RNase H. N-acylhydrazone derivatives, for example, have been shown to inhibit viral replication by targeting the RNase H function during the reverse-transcription step nih.gov. Similarly, Mannich bases of 2-hydroxy-1,4-naphthoquinone (B1674593) have demonstrated potent HIV-1-RNase H inhibitory activity mdpi.com. Benzisothiazolone derivatives represent another class of multifunctional RT inhibitors that can inhibit both the RNase H and DNA polymerase activities of the enzyme mdpi.com. These findings suggest that scaffolds structurally related to benzofurans are a promising avenue for the development of novel anti-HIV agents that target the viral reverse transcriptase enzyme.

Inhibition of HIV-1 Protease

The benzofuran scaffold has been a subject of interest in the development of novel antiretroviral agents, with several derivatives identified as inhibitors of HIV-1 protease (PR). This enzyme is crucial for the lifecycle of the HIV virus, as it cleaves viral polyproteins into functional enzymes and structural proteins, leading to the maturation of the virion.

Research into benzofuran-based compounds has revealed their potential to interfere with this critical viral process. For instance, certain pyrazole (B372694) derivatives synthesized from 3-benzoylbenzofuran precursors have demonstrated inhibitory activity against HIV-1 protease. One such pyrazole derivative was identified as a particularly active protease inhibitor, exhibiting an IC50 value of 31.59 ± 3.83 μM. Molecular docking studies of this compound suggested a competitive inhibition mechanism, indicating that it likely interacts with the active site of the enzyme. nih.gov Other studies have also highlighted the potential of benzofuran derivatives as mild inhibitors of HIV-1 protease. nih.gov

Modulation of Viral Entry Mechanisms

Beyond targeting viral enzymes post-infection, some benzofuran analogues have been found to interfere with the initial stages of the HIV lifecycle, specifically viral entry into host cells. This mechanism of action prevents the virus from establishing an infection.

Studies have shown that certain pyrazole derivatives of 3-benzoylbenzofurans act as HIV entry inhibitors. nih.gov These compounds represent a different therapeutic strategy compared to protease inhibitors, aiming to block the virus before it can integrate its genetic material into the host cell's genome. The development of such agents is crucial in the ongoing effort to combat drug-resistant HIV strains.

Antimicrobial Spectrum and Efficacy Studies

Benzofuran derivatives have demonstrated a broad range of antimicrobial activities, encompassing both antibacterial and antifungal properties. nih.govmedcraveonline.com

The antibacterial potential of benzofuran analogues has been evaluated against a variety of bacterial strains. Research indicates that the specific substitutions on the benzofuran ring system are crucial for the observed activity.

One study investigating 2-salicyloylbenzofurans found that derivatives bearing a carboxylic acid group exhibited significant activity against Gram-positive bacteria, including Enterococcus faecalis, methicillin-susceptible Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Compound 8h from this series was particularly potent, with Minimum Inhibitory Concentration (MIC) values ranging from 0.06 to 0.12 mM against these Gram-positive strains. nih.gov However, these compounds were found to be inactive against the Gram-negative bacterium Escherichia coli. nih.gov Another study on aza-benzofuran derivatives reported moderate antibacterial activity against Salmonella typhimurium and Staphylococcus aureus, with MIC values of 12.5 μg/mL for a specific compound. nih.govmdpi.com

| Compound/Analogue | Bacterial Strain | Activity (MIC) |

|---|---|---|

| 2-Salicyloylbenzofuran (8h) | S. faecalis | 0.06-0.12 mM |

| 2-Salicyloylbenzofuran (8h) | MSSA | 0.06-0.12 mM |

| 2-Salicyloylbenzofuran (8h) | MRSA | 0.12 mM |

| 2-Salicyloylbenzofuran (8f) | MRSA | 0.14 mM |

| Aza-benzofuran (Compound 1) | S. typhimurium | 12.5 μg/mL |

| Aza-benzofuran (Compound 1) | S. aureus | 12.5 μg/mL |

| Aza-benzofuran (Compound 1) | E. coli | 25 μg/mL |

The antifungal activity of benzofuran derivatives has been well-documented, with various analogues showing efficacy against a range of pathogenic fungi. medcraveonline.comnih.gov

In one study, a series of novel benzofuran derivatives containing a thiazolo[3,2-a]benzimidazole nucleus were synthesized and evaluated for their antifungal activity. Several of these compounds exhibited potent activity, with MIC values as low as 10.30 μg/mL against Microsporum gypseum. nih.gov Another investigation into oxa-benzofuran compounds revealed significant antifungal effects against Penicillium italicum and Colletotrichum musae, with MIC values of 12.5 μg/mL and 12.5–25 μg/mL, respectively. nih.govmdpi.com Furthermore, research on 2-acylated benzo- and naphthohydroquinones, which can be considered benzofuran analogues, demonstrated that 2-octanoylbenzohydroquinone was the most active, with MIC values ranging from 2 to 16 μg/mL against various Candida species. mdpi.com

| Compound/Analogue | Fungal Strain | Activity (MIC) |

|---|---|---|

| Benzofuran thiazolo[3,2-a]benzimidazole (3d) | M. gypseum | 10.30 μg/mL |

| Benzofuran thiazolo[3,2-a]benzimidazole (3d) | Aspergillus niger | 10.50 μg/mL |

| Oxa-benzofuran (Compound 6) | P. italicum | 12.5 μg/mL |

| Oxa-benzofuran (Compound 6) | C. musae | 12.5-25 μg/mL |

| 2-Octanoylbenzohydroquinone (4) | Candida krusei | 2 μg/mL |

| 2-Octanoylbenzohydroquinone (4) | Candida species | 2-16 μg/mL |

Enzyme Inhibitory Activities

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into glucose. The inhibition of this enzyme can delay glucose absorption and lower postprandial blood glucose levels, making it a therapeutic target for the management of type 2 diabetes.

Several studies have highlighted the potential of benzofuran derivatives as potent α-glucosidase inhibitors. A series of 2-acylbenzofurans were synthesized and evaluated, demonstrating significant inhibitory potency with IC50 values ranging from 6.50 to 722.2 μM. In another study, hydroxyl-functionalized 2-arylbenzo[b]furans showed remarkable inhibition of α-glucosidase, with some compounds having IC50 values between 1.9 and 3.0 μM, indicating greater potency than the reference drug quercetin. Kinetic studies revealed that these compounds act as mixed-competition inhibitors.

| Compound/Analogue Class | Activity (IC50) | Note |

|---|---|---|

| 2-Acylbenzofurans | 6.50 - 722.2 μM | Demonstrates a wide range of potency. |

| Hydroxyl-functionalized 2-arylbenzo[b]furans | 1.9 - 3.0 μM | More potent than quercetin. |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition in Diabetes Research

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in the insulin (B600854) signaling pathway, making it a significant therapeutic target for type 2 diabetes. nih.govnih.gov Inhibition of PTP1B can enhance insulin sensitivity and promote glucose uptake. juniperpublishers.comresearchgate.net Research has explored various compounds, including arylbenzofuran analogs, for their PTP1B inhibitory activity. nih.gov

Studies on 2-arylbenzofuran analogs isolated from the root bark of Morus alba have demonstrated their potential as PTP1B inhibitors. nih.gov Compounds such as sanggenofuran A, mulberrofuran D2, mulberrofuran D, morusalfuran B, and mulberrofuran H have been investigated to establish structure-activity relationships. nih.gov For instance, mulberrofuran G, which features a 2-arylbenzofuran moiety, showed potent inhibitory activity against PTP1B. nih.gov The inhibitory activity is typically expressed as the IC₅₀ value, which is the concentration required to inhibit 50% of the enzyme's activity. nih.gov

The general mechanism of PTP1B inhibition often involves molecules that can mimic the tyrosine substrate of the enzyme. nih.gov An effective inhibitor usually contains an aromatic ring connected to a polar group capable of forming hydrogen bonds. nih.gov More stable complexes can be formed by molecules with two hydrogen bond donor/acceptor groups at a specific distance, allowing interaction with a secondary binding area. nih.gov

Table 1: PTP1B Inhibitory Activity of Selected 2-Arylbenzofuran Analogs

| Compound | Source | Reported Activity |

|---|---|---|

| Mulberrofuran G | Morus alba root bark | Potent PTP1B inhibitory activity nih.gov |

| Mulberrofuran D2 | Morus alba root bark | Promising drug candidate based on potency nih.gov |

PCSK9 Expression Inhibitory Effects in Lipid Metabolism

Proprotein convertase subtilisin/kexin type 9 (PCSK9) plays a critical role in lipid metabolism by promoting the degradation of the low-density lipoprotein receptor (LDLR), which leads to increased levels of low-density lipoprotein cholesterol (LDL-C). nih.govnih.gov Inhibition of PCSK9 is a validated therapeutic strategy for lowering LDL-C and reducing the risk of atherosclerotic cardiovascular disease. nih.gov

Recent research has indicated that PCSK9's role in lipid metabolism may extend beyond LDLR degradation. nih.gov Studies in transgenic mice expressing human PCSK9 have shown that a gain-of-function mutant (D374Y) leads to increased secretion of triglycerides, suggesting an effect on the synthesis of apolipoprotein B (apoB). nih.govresearchgate.net This effect on triglyceride secretion appears to be at least partially independent of the LDL receptor. nih.govresearchgate.net Furthermore, an association between serum PCSK9 concentration and serum triglycerides has been observed in various human populations. nih.govresearchgate.net

While direct inhibitory effects of 2-Acetyl-7-hydroxybenzofuran on PCSK9 expression have not been detailed in the provided context, the broader field of PCSK9 inhibition encompasses various approaches, including monoclonal antibodies and RNA interference, which have proven to be safe and effective in lowering LDL-C. nih.gov

Direct Regulation of Specific Kinases (e.g., DRAK2)

DAP-related apoptosis-inducing kinase-2 (DRAK2), also known as STK17B, is a serine/threonine kinase that has been identified as a potential therapeutic target for autoimmune diseases, including type 1 diabetes. nih.gov DRAK2-deficient mice have shown resistance to multiple models of autoimmunity while maintaining effective immune responses against pathogens and tumors. nih.gov

Mechanistically, DRAK2 has been shown to contribute to autoimmunity by negatively regulating interleukin-2 (B1167480) (IL-2) sensitivity, which in turn affects the development of regulatory T cells (Tregs). nih.gov It achieves this by inhibiting the phosphorylation of STAT5A, a key transcription factor in the IL-2 signaling pathway. nih.gov

More recently, DRAK2 has been implicated in the function of pancreatic β cells. nih.gov Studies have revealed that DRAK2 is upregulated in the pancreatic tissue of individuals with type 2 diabetes. nih.gov It has been found to suppress autophagy by directly phosphorylating unc-51-like autophagy activating kinase 1 (ULK1) at Ser56, leading to ULK1 ubiquitylation and subsequent impairment of β cell function under conditions of metabolic stress. nih.gov Pharmacological inhibition of DRAK2 has been shown to preserve mitochondrial function and insulin secretion in preclinical models. nih.gov

Thiol-Disulphide Oxidoreductase Enzyme (DsbA) Inhibition

The thiol-disulfide oxidoreductase enzyme DsbA is a key virulence factor in many Gram-negative bacteria. nih.govlatrobe.edu.au It catalyzes the formation of disulfide bonds in proteins that are secreted or located in the outer membrane, many of which are essential for bacterial pathogenesis. nih.gov As DsbA is not necessary for bacterial viability but is crucial for virulence, it represents a promising target for the development of antivirulence drugs. nih.govgriffith.edu.au

Inhibitors of DsbA aim to block its function, thereby preventing the proper folding and activity of virulence factors. nih.gov Research has identified that small molecule inhibitors can bind to a hydrophobic groove adjacent to the Cys30-Pro31-His32-Cys33 (CPHC) active site of DsbA. nih.gov

A fragment-based drug discovery approach has been utilized to identify new classes of DsbA inhibitors. latrobe.edu.au This has led to the identification of benzofuran-based fragments as potential starting points for inhibitor development. latrobe.edu.au For example, 2-(6-bromobenzofuran-3-yl)acetic acid was identified as a hit with millimolar affinity, and subsequent chemical elaboration led to analogues with improved binding affinity in the micromolar range. latrobe.edu.au

Table 2: Examples of DsbA Inhibitor Scaffolds and their Properties

| Inhibitor Class | Binding Site | Reported Effect |

|---|---|---|

| Phenylthiophene derivatives | Hydrophobic groove near active site | Inhibition of virulence in uropathogenic E. coli and Salmonella enterica nih.gov |

| Phenoxyphenyl derivatives | Hydrophobic groove near active site | Inhibition of virulence in uropathogenic E. coli and Salmonella enterica nih.gov |

| Benzofuran fragments | Hydrophobic groove near active site | Identified as a novel class of EcDsbA inhibitors latrobe.edu.au |

Other Investigated Biological Activities

Beyond the specific targets detailed above, the benzofuran scaffold and its derivatives, including this compound, are explored for a range of other biological activities.

Antihypertensive Properties: The structural analog, 7-hydroxycoumarin, has been shown to induce vasorelaxation in hypertensive animal models. nih.gov Its mechanism involves the activation of potassium channels and modulation of intracellular calcium mobilization, suggesting potential antihypertensive effects. nih.gov

Antifertility Effects: Certain non-steroidal benzofuran derivatives have been investigated for their postcoital antifertility effects. For instance, compounds like 2-phenyl-3-rho-beta-pyrrolidinoethoxyphenyl-6-methoxybenzofuran hydrochloride (DBF) have been studied for their impact on pregnancy in animal models. researchgate.net

Aromatase Inhibition: Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis and is a key target in the treatment of hormone-dependent breast cancer. nih.govnih.gov While specific studies on this compound are not detailed, the benzofuran scaffold is present in compounds designed as aromatase inhibitors. researchgate.net The inhibition of aromatase by various compounds, including some azole fungicides, has been studied to understand their mechanisms of action. nih.gov

Molecular Mechanistic Elucidation and Structure Activity Relationship Sar Studies

Insights into Molecular Mechanisms of Action of 2-Acetyl-7-hydroxybenzofuran Analogues

The biological activities of this compound analogues are diverse, stemming from their ability to interact with various cellular targets. Research has shown that derivatives of the benzofuran (B130515) scaffold can exert their effects through the inhibition of key enzymes. For instance, certain benzofuran-pyrazole hybrids have been identified as suppressors of the E. coli DNA gyrase B enzyme. Similarly, benzofuran clubbed with oxadiazole moieties have demonstrated inhibitory action against the Mycobacterium tuberculosis polyketide synthase 13 (Mtb Pks13) enzyme.

Other mechanisms include the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis, suggesting applications in dermatology. In the context of diabetes research, 2-acylbenzofurans and their analogues have been found to inhibit α-glucosidase, while others show inhibitory effects against protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin (B600854) signaling pathways. For cancer, the mechanisms are multifaceted; some derivatives exhibit pro-oxidative and proapoptotic properties, induce cell cycle arrest, and decrease secretion of interleukins like IL-6. Furthermore, specific benzofuran hybrids have been designed as dual inhibitors of PI3K and VEGFR-2, crucial targets in cancer cell signaling and angiogenesis.

Receptor and Enzyme Binding Affinity Determinations

The potency of this compound analogues is quantified by their binding affinities to specific molecular targets. These affinities are often expressed as the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit a biological process by 50%.

Studies have reported specific IC₅₀ values for various benzofuran derivatives against different targets. For example, a furan-oxadiazole derivative containing a 2-fluorophenylacetamide group showed potent tyrosinase inhibition with an IC₅₀ value of 11 ± 0.25 μM. In anticancer research, a 7-acetyl-2-aryl-5-nitrobenzofuran derivative demonstrated significant antiproliferative activity against MDA-MB-231 and Caski cancer cell lines, with IC₅₀ values of 5.13 ± 0.86 µM and 26.96 ± 4.97 µM, respectively. Another study on benzofuran-piperidine hybrids identified a compound with strong activity against HePG2 and MCF-7 cancer cell lines, recording IC₅₀ values of 12.61 µM and 19.92 µM.

The binding affinity of these compounds to transport proteins, such as bovine serum albumin (BSA), has also been investigated. A benzomonofuran derivative (BF1) was found to bind to BSA with a dissociation constant (k_D_) of 28.4 ± 10.1 nM, indicating a strong interaction.

| Compound Analogue | Target | Biological Activity | Affinity Value |

|---|---|---|---|

| Furan-oxadiazole derivative (5a) | Bacterial Tyrosinase | Enzyme Inhibition | IC₅₀: 11 ± 0.25 μM |

| 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one (2h) | MDA-MB-231 Cells | Antiproliferative | IC₅₀: 5.13 ± 0.86 µM |

| 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one (2h) | Caski Cells | Antiproliferative | IC₅₀: 26.96 ± 4.97 µM |

| Benzofuran-piperidine hybrid (5) | HePG2 Cells | Anticancer | IC₅₀: 12.61 µM |

| Benzofuran-piperidine hybrid (5) | MCF-7 Cells | Anticancer | IC₅₀: 19.92 µM |

| Benzomonofuran (BF1) | Bovine Serum Albumin (BSA) | Protein Binding | k_D_: 28.4 ± 10.1 nM |

Computational Approaches in Mechanism Elucidation and Ligand-Target Interactions

Computational studies are instrumental in predicting and understanding the interactions between benzofuran derivatives and their biological targets at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand ligand-target interactions and to screen virtual libraries of compounds.

Docking studies have provided significant insights into the binding modes of this compound analogues. For example, a benzofuran-pyrazole compound was shown to fit well into the active site of E. coli DNA gyrase B. In another study, benzofuran-oxadiazole derivatives exhibited excellent binding energies against the Mtb Pks13 enzyme. Docking analyses of 7-acetyl-2-aryl-5-nitrobenzofurans revealed significant interactions with the active site residues of the FKBP12-mTOR protein complex. Similarly, a benzofuranyl thiosemicarbazone hybrid was investigated for its interaction with PI3Kα and VEGFR-2, with docking studies helping to elucidate its dual inhibitory mechanism. These computational predictions are crucial for rational drug design and for optimizing the structures of lead compounds to enhance their binding affinity and specificity.

| Compound Analogue Class | Target Protein/Enzyme | Key Finding |

|---|---|---|

| Benzofuran-pyrazole hybrid (9) | E. coli DNA gyrase B | Demonstrated a good fit in the active site. |

| Benzofuran-oxadiazole derivatives (BF3, BF4, BF8) | Mtb Pks13 | Showed excellent and significant binding energies. |

| 7-acetyl-2-aryl-5-nitrobenzofurans (2d, 2h, 2j) | FKBP12-mTOR | Exhibited significant interactions with active site residues. |

| Benzofuranyl thiosemicarbazone hybrid (8) | PI3Kα and VEGFR-2 | Docking supported a dual enzyme inhibition mechanism. |

| Benzomonofuran (BF1) | Bovine Serum Albumin (BSA) | Predicted to be housed in the interior of the protein structure. |

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational changes and stability of ligand-protein complexes. For benzofuran derivatives, MD simulations have been used to confirm the stability of bindings predicted by molecular docking. Studies on chalcone (B49325)–thiazole hybrids, a related class of compounds, have used MD simulations to analyze parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to confirm the stable binding of lead compounds within the active site of enzymes like DNA gyrase B. These simulations validate the docking results and provide a dynamic picture of the ligand-target interaction.

Comprehensive Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For benzofuran derivatives, SAR analyses have been crucial in identifying the structural features required for potent and selective biological action, particularly in anticancer applications.

The modification of functional groups on the benzofuran scaffold has a profound impact on biological potency. SAR studies have established several key correlations:

Halogenation : The addition of halogen atoms such as chlorine, bromine, or fluorine to the benzofuran ring consistently leads to a significant increase in anticancer activities. This enhancement is attributed to the ability of halogens to form "halogen bonds," which improve the binding affinity of the compound to its target.

Substitutions at C-2 : The nature of the substituent at the C-2 position of the benzofuran core is often critical for cytotoxic activity.

Amide Groups : The presence of an N-phenethyl carboxamide group has been shown to significantly enhance antiproliferative activity. This effect can be further potentiated by substitutions on the N-phenethyl ring, such as a morpholinyl group at the para position.

Other Substitutions : The presence and position of other groups, such as methoxy (B1213986) and acetyl groups, also influence the biological properties. For instance, one study found that the presence of bromine and a methoxy group in the structure influenced the pro-oxidative and proapoptotic properties of a benzofuran derivative. For antifungal activity, the substitution of a chloro group at the 2,6-position of a phenyl ring and a p-CN group on a benzyl (B1604629) triazole moiety was found to maximize the compound's potential.

| Functional Group/Modification | Position/Context | Observed Effect on Biological Activity |

|---|---|---|

| Halogen (Br, Cl, F) | On the benzofuran ring | Significant increase in anticancer activity. |

| N-phenethyl carboxamide | On the benzofuran scaffold | Significantly enhances antiproliferative activity. |

| Morpholinyl group | Para position of N-phenethyl ring | Further enhances antiproliferative activity. |

| Bromine and Methoxy groups | On the benzofuran structure | Influences pro-oxidative and proapoptotic properties. |

| Chloro (Cl) and Cyano (CN) groups | On specific phenyl and benzyl moieties | Maximizes antifungal potential. |

Stereochemical and Conformational Influences on Activity Profiles

The spatial arrangement of atoms and the three-dimensional shape of a molecule are critical determinants of its biological activity. For the benzofuran scaffold, including derivatives of this compound, stereochemistry and conformational flexibility play a pivotal role in molecular recognition and interaction with biological targets.

While this compound itself is an achiral molecule, the introduction of chiral centers in its derivatives can lead to stereoisomers with distinct pharmacological profiles. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significant differences in bioactivity, with one enantiomer often being more potent or having a different biological effect than the other. This stereoselectivity arises from the specific three-dimensional interactions with chiral biological macromolecules such as enzymes and receptors. For benzofuran derivatives, the orientation of substituents can influence the binding affinity and efficacy at the target site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing lead structures.

While specific QSAR models for this compound were not found, a relevant 2D-QSAR study was conducted on a series of benzofuran-based vasodilators, for which 2-acetylbenzofuran (B162037) was a key starting material. In this study, a statistically significant 2D-QSAR model was developed to describe the bioactivity of the synthesized analogs. The model was established using the Best Multiple Linear Regression (BMLR) method.

The developed QSAR model showed a good correlation between the chemical structures and their vasodilatory activity, with a squared correlation coefficient (R²) of 0.816. The statistical significance of the model was further supported by a high Fisher test value (F = 21.103) and a low standard deviation of the regressions (s² = 6.191 × 10⁻⁸). Internal validation of the model yielded a leave-one-out cross-validation coefficient (R²cvOO) of 0.731.

The molecular descriptors identified in the QSAR model provide insights into the structural features that govern the biological activity of these benzofuran derivatives. The most significant descriptor was found to be the maximum electron-electron repulsion for a C-O bond, which is a semi-empirical descriptor. This suggests that electronic properties play a crucial role in the vasodilatory activity of this class of compounds.

The predictive power of the QSAR model allows for the estimation of IC₅₀ values for new chemical entities within this series, guiding the synthesis of more potent analogs. The successful application of QSAR in this study highlights its utility in understanding the structure-activity relationships of benzofuran derivatives and in the rational design of new therapeutic agents.

Theoretical and Computational Chemistry Applications

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for characterizing the structural and electronic properties of molecules like 2-Acetyl-7-hydroxybenzofuran. These calculations can predict molecular geometry, vibrational frequencies, and electronic parameters that govern the compound's reactivity and interactions.

Studies on analogous benzofuran (B130515) derivatives, such as 7-acetyl-5-nitrobenzofurans, have utilized DFT to examine intramolecular interactions and analyze electron density distribution. uj.ac.zauj.ac.za Such analyses involve calculating key quantum chemical descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity. uj.ac.za

For a molecule like this compound, the HOMO is typically distributed over the benzofuran ring system, while the LUMO might be localized more around the acetyl group, indicating this region's susceptibility to nucleophilic attack. uj.ac.za Natural Bond Orbital (NBO) analysis further clarifies the electronic structure by describing charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stability derived from electron delocalization. researchgate.net For instance, NBO analysis can reveal strong stabilizing interactions, such as those between the lone pairs of the oxygen atoms and the π* orbitals of the aromatic ring. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and acetyl groups, indicating regions prone to electrophilic attack, and positive potential (blue) around the hydroxyl proton.

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.41 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.87 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.54 |

| Chemical Potential (μ) | Measures the escaping tendency of an electron from a system | -4.14 |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.27 |

| Global Electrophilicity (ω) | Propensity of a species to accept electrons | 3.78 |

Data are representative values based on published studies on similar furan (B31954)/benzofuran structures for illustrative purposes. researchgate.net

Predictive Modeling and Cheminformatics for Benzofuran Design

Cheminformatics and predictive modeling play a crucial role in modern drug discovery by accelerating the identification and optimization of lead compounds. These techniques are widely applied to benzofuran derivatives to establish relationships between their chemical structures and biological activities.

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate variations in the physicochemical properties of compounds with their biological activities. For benzofuran derivatives, 2D and 3D-QSAR models have been developed to predict their efficacy as inhibitors for various targets, including enzymes implicated in cancer. researchgate.netresearchgate.net Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D-QSAR models. researchgate.net These models produce contour maps that visualize how steric, electrostatic, hydrophobic, and hydrogen-bonding fields of the molecule influence its activity, thereby guiding the design of more potent analogues. nih.gov The robustness and predictive power of QSAR models are validated using statistical metrics such as the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). tandfonline.com

| Model | Q² (Cross-validated r²) | R² (Non-cross-validated r²) | r²_pred (Predictive r²) | Description |

|---|---|---|---|---|

| CoMFA | 0.623 | 0.987 | 0.857 | Indicates good internal stability and predictive ability. researchgate.net |

| CoMSIA | 0.728 | 0.960 | 0.899 | Shows strong predictive power for the test set of compounds. researchgate.net |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net For benzofuran derivatives, docking studies have been instrumental in elucidating their binding modes with various enzymes, such as protein kinases, sirtuins, and histone demethylases. researchgate.netmdpi.comnih.gov In the case of this compound, docking simulations could be used to predict its binding affinity and interactions within the active site of a target protein. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex, providing a rationale for the compound's observed activity and guiding modifications to improve binding. tandfonline.com

Virtual screening uses computational methods to search large chemical libraries for molecules that are likely to bind to a specific biological target. scispace.comresearchgate.net Structure-based virtual screening, which employs molecular docking, can be used to identify novel benzofuran-based hits from vast compound databases. nih.gov This approach prioritizes a smaller, more manageable number of compounds for experimental testing, significantly reducing the time and cost associated with lead discovery. scispace.com Libraries of benzofuran derivatives can be screened against targets of interest to identify new potential inhibitors. nih.govmdpi.com

| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Benzofuran Derivative 1 | -10.4 | LYS-120, GLU-170 | Hydrogen Bond |

| Benzofuran Derivative 2 | -9.8 | PHE-278, TRP-84 | π-π Stacking |

| This compound (Hypothetical) | -8.5 | SER-245, HIS-240 | Hydrogen Bond, Hydrophobic |

Binding energies and interacting residues are hypothetical examples based on published docking studies of benzofuran derivatives. researchgate.netnih.gov

Biosynthetic Origins and Metabolic Transformations in Biological Systems

Exploration of Plausible Biosynthetic Pathways for Related Benzofuran (B130515) Natural Products

Benzofuran derivatives are found in nature, particularly in higher plants. rsc.org The family Moraceae, which includes the mulberry genus Morus, is a rich source of complex benzofuran natural products, often referred to as moracins. lboro.ac.ukhotcourses.ae These compounds exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. lboro.ac.uk Another example of a naturally occurring acetylated benzofuran is euparin, which can be extracted from Petasites hybridus. nih.govresearchgate.net

The biosynthesis of the benzofuran ring in these natural products is thought to involve several key steps, likely starting from precursors derived from the shikimate and acetate (B1210297) pathways. A common route to substituted benzofurans in plants may involve the cyclization of a substituted phenolic precursor. For a compound like 2-Acetyl-7-hydroxybenzofuran, a plausible biosynthetic precursor would be a substituted benzene (B151609) derivative with a side chain that can undergo cyclization to form the furan (B31954) ring.

While the precise enzymatic steps leading to this compound have not been elucidated, the general principles of natural product biosynthesis suggest a pathway involving hydroxylation and acylation of a benzofuran core, or the cyclization of an appropriately substituted aromatic precursor.

Characterization of Metabolic Fate and Biotransformation Pathways in in vitro and in vivo Models

The metabolic fate of a xenobiotic compound like this compound in biological systems is typically governed by Phase I and Phase II metabolic reactions, primarily occurring in the liver. fiveable.me These reactions serve to increase the water solubility of the compound, facilitating its excretion. usmlestrike.com

Phase I Metabolism:

Phase I reactions introduce or expose functional groups and are often mediated by the cytochrome P450 (CYP) family of enzymes. ufl.edu For this compound, several Phase I transformations are plausible:

Aromatic Hydroxylation: The benzene portion of the benzofuran ring system could undergo further hydroxylation, catalyzed by CYP enzymes.

Oxidation of the Acetyl Group: The acetyl group could be oxidized to a carboxylic acid.

Furan Ring Metabolism: The furan ring itself is susceptible to metabolic activation, which can lead to ring-opening. nih.govnih.gov This process can form reactive intermediates such as α,β-unsaturated aldehydes or ketones. acs.orgresearchgate.net For example, the metabolism of 2-methylfuran (B129897) is known to proceed via oxidative ring opening to form 3-acetylacrolein. acs.org Studies on the synthetic benzofuran derivative 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB) in rat and human liver microsomes showed that hydroxylation on the benzofuran moiety is a key metabolic step. researchgate.net

Phase II Metabolism:

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules. fiveable.me Given the presence of a phenolic hydroxyl group, this compound is expected to be a substrate for Phase II enzymes:

Glucuronidation: The 7-hydroxy group is a likely site for glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid. This is a common pathway for the detoxification of phenolic compounds. nih.govnih.gov

Sulfation: The phenolic hydroxyl group can also be sulfated by sulfotransferases (SULTs). usmlestrike.com

The relative contribution of these pathways would depend on the specific enzymes involved and the biological system under investigation. In vitro studies using liver microsomes or hepatocytes, and in vivo studies in animal models would be necessary to fully characterize the metabolic profile of this compound.

| Metabolic Phase | Potential Reaction | Enzymes Involved | Potential Metabolites |

| Phase I | Aromatic Hydroxylation | Cytochrome P450 (CYP) | Dihydroxy-acetylbenzofuran |

| Phase I | Acetyl Group Oxidation | Oxidoreductases | 7-hydroxybenzofuran-2-carboxylic acid |

| Phase I | Furan Ring Opening | Cytochrome P450 (CYP) | Reactive aldehydes/ketones |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 2-Acetylbenzofuran-7-O-glucuronide |

| Phase II | Sulfation | Sulfotransferases (SULTs) | 2-Acetylbenzofuran-7-O-sulfate |

Rational Design of Prodrug Strategies and Metabolic Activation

The presence of a phenolic hydroxyl group in this compound makes it an excellent candidate for prodrug design. nih.govscite.aiingentaconnect.comingentaconnect.comresearchgate.net Prodrugs are inactive or less active derivatives of a drug that are converted to the active form in vivo through enzymatic or chemical reactions. researchgate.net This approach can be used to improve the physicochemical and pharmacokinetic properties of a drug, such as its solubility, stability, and bioavailability. researchgate.net

Carrier-Linked Prodrugs:

For the 7-hydroxy group, various carrier-linked prodrug strategies could be employed. In this approach, a promoiety is attached to the hydroxyl group, which is later cleaved to release the active drug.

Esters: Esterification of the phenolic hydroxyl group can increase the lipophilicity of the compound, potentially enhancing its absorption. ingentaconnect.com These ester prodrugs can be hydrolyzed back to the active phenolic drug by ubiquitous esterase enzymes in the body. researchgate.net

Carbonates and Carbamates: Carbonate and carbamate (B1207046) prodrugs are also options and are generally cleaved by esterases. mdpi.com

Phosphates: Phosphate esters can be used to significantly increase the aqueous solubility of a drug, making it suitable for parenteral administration. researchgate.net These are typically cleaved by alkaline phosphatases. mdpi.com

Glycosides: Attaching a sugar moiety to the hydroxyl group to form a glycoside is another strategy. These prodrugs can be activated by glycosidase enzymes. rsc.org

The choice of the promoiety would depend on the desired properties of the prodrug, such as its solubility, stability, and the desired rate and site of activation. mdpi.com

Metabolic Activation:

The concept of metabolic activation is central to prodrug design. The conversion of the prodrug to the active drug relies on the metabolic machinery of the body. mdpi.com The enzymes involved in prodrug activation can be oxidoreductases, such as CYPs, or hydrolytic enzymes like esterases and phosphatases. mdpi.com

In the context of this compound, a prodrug strategy would likely target the 7-hydroxy group. The metabolic activation would involve the enzymatic cleavage of the bond linking the promoiety to the phenolic oxygen, releasing the active this compound.

Future Research Trajectories and Translational Outlook

Strategic Development of Advanced Benzofuran-Based Therapeutic Agents

The forward path for benzofuran-based drug discovery hinges on the strategic development of advanced therapeutic agents. The core of this strategy involves leveraging the 2-acetyl-7-hydroxybenzofuran scaffold to design and synthesize new derivatives with enhanced efficacy and drug-like properties. nih.gov Medicinal chemists utilize the benzofuran (B130515) core to create compounds for a variety of disorders, including cancer, neurodegenerative diseases, and infections. nih.govresearchgate.net

A key approach is the detailed exploration of structure-activity relationships (SAR), which helps to clarify the structural requirements needed for potent and selective biological activity. researchgate.net Introducing or modifying substituents at specific positions on the benzofuran ring can generate derivatives with unique therapeutic value. nih.gov For instance, research on other benzofuran derivatives has shown that substitutions at the C-2 position can be crucial for cytotoxic activity. mdpi.com

Another promising strategy is the creation of "hybrid" molecules, where the benzofuran scaffold is fused with other pharmacologically active motifs like imidazole, quinazolinone, or piperazine. nih.gov This synergistic approach has yielded potent cytotoxic agents, demonstrating that combining established scaffolds can lead to novel compounds with desirable drug-like profiles. nih.govmdpi.com The development of this compound derivatives has already shown potential in yielding compounds with anti-inflammatory and antioxidant properties. chemimpex.com

| Development Strategy | Description | Potential Outcome |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the benzofuran core and its substituents to understand how chemical structure relates to biological activity. researchgate.net | Design of more potent and selective therapeutic agents with improved efficacy. nih.gov |

| Hybridization | Fusing the benzofuran scaffold with other known pharmacophores (e.g., imidazole, quinazolinone) to create novel chemical entities. nih.gov | Compounds with synergistic effects and enhanced cytotoxicity against malignant tumors. nih.gov |

| Bioisosteric Replacement | Replacing functional groups with other groups that have similar physical or chemical properties. | Improved metabolic stability, target binding, and pharmacokinetic profiles. |

Identification and Validation of Novel Biological Targets for this compound Analogues

While benzofuran derivatives are known to exhibit a wide array of biological activities—including anticancer, antimicrobial, antiviral, and anti-inflammatory effects—a critical area of future research is the precise identification and validation of their molecular targets. rsc.orgresearchgate.net Understanding these targets is essential for elucidating mechanisms of action and developing highly selective therapies.

Research has already identified several biological targets for various benzofuran analogues. These include proteins crucial for cell division and signaling pathways that are often dysregulated in cancer. mdpi.comnih.gov

Known Biological Targets of Benzofuran Derivatives

| Target | Function | Therapeutic Area |

|---|---|---|

| Tubulin | A key component of the cytoskeleton, essential for cell division. mdpi.com | Cancer mdpi.com |

| PI3K/AKT/mTOR Pathway | A signaling pathway that is crucial in regulating cell proliferation and apoptosis. nih.govnih.gov | Cancer nih.gov |

| VEGFR-2 | A receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels). nih.gov | Cancer nih.gov |

| Histone Deacetylases (HDACs) | Enzymes that regulate gene expression; their inhibition is a target for cancer therapy. mdpi.com | Cancer mdpi.com |

| Cyclin-Dependent Kinase 8 (CDK8) | An enzyme involved in gene transcription; its inhibition has shown osteoblastogenic activity. nih.gov | Osteoporosis nih.gov |

Future work will employ advanced techniques to uncover new targets. Computational methods like molecular docking are already being used to predict and study the binding of benzofuran compounds to proteins like PI3K and VEGFR-2. nih.gov Further research will likely involve high-throughput screening (HTS) to test libraries of benzofuran derivatives against diverse biological targets and chemical proteomics to map their protein interactions within cells. nih.gov

Integration of Advanced Synthetic Methodologies for Diversified Compound Libraries

The creation of large and structurally diverse libraries of benzofuran compounds is fundamental to successful drug discovery. nih.gov Access to such libraries allows for comprehensive screening and robust SAR studies. Modern organic synthesis provides an array of advanced methodologies to efficiently construct the benzofuran core and its derivatives. nih.govrsc.org

Recent years have seen the development of innovative and catalytic strategies for benzofuran synthesis. nih.gov These methods often offer advantages such as high yields, tolerance of a wide variety of functional groups, and the use of more environmentally friendly conditions. divyarasayan.orgnih.gov

Advanced Synthetic Strategies for Benzofuran Derivatives

| Methodology | Catalysts/Reagents | Description |

|---|---|---|

| Palladium-Catalyzed Reactions | Palladium acetate (B1210297), PdCl₂(PPh₃)₂ | Used for C-H coupling and annulation reactions to form the benzofuran ring. nih.govnih.gov |

| Copper-Catalyzed Reactions | Copper bromide (CuBr), Copper iodide (CuI) | Utilized in coupling/cyclization reactions, often in one-pot procedures. nih.govnih.govacs.org |

| nih.govnih.gov-Sigmatropic Rearrangement | N-trifluoroacetylation of oxime ethers | A rearrangement reaction used to construct the benzofuran skeleton. divyarasayan.org |

| Ring-Closing Metathesis (RCM) | Grubbs' catalyst | An efficient method for the cyclization step in benzofuran synthesis. divyarasayan.org |

| Multi-component Reactions | Azomethine Ylide Cycloadditions | A [3+2] cycloaddition reaction to efficiently build complex spiro-pyrrolidine benzofuran structures. mdpi.com |

These advanced synthetic protocols, including one-pot reactions and those using heterogeneous catalysts, enable the rapid assembly of compound libraries. divyarasayan.orgnih.gov Such libraries are essential for exploring the vast chemical space around the benzofuran scaffold to identify novel drug candidates.

Synergistic Interdisciplinary Research in Chemical Biology and Drug Discovery

The journey of a potential drug molecule from a laboratory concept to a clinical reality is inherently complex and requires a deeply integrated, interdisciplinary approach. The successful development of therapeutic agents based on this compound will depend on the seamless collaboration between experts in several scientific fields. nih.gov

This synergistic research model involves a continuous feedback loop:

Medicinal and Synthetic Chemists design and synthesize novel benzofuran derivatives using advanced methodologies. divyarasayan.orgnih.gov

Biologists and Pharmacologists evaluate the biological activities of these compounds through in vitro and in vivo assays, testing them against various cell lines and disease models. nih.govmdpi.com

Structural Biologists determine the three-dimensional structures of promising compounds bound to their biological targets, providing critical insights for further design and optimization.

Computational Biologists use molecular modeling and bioinformatics to predict drug-target interactions, rationalize SAR data, and assess potential drug-like properties, thereby guiding the synthetic efforts. nih.gov

This collaborative ecosystem is crucial for accelerating the drug discovery process. By combining expertise in synthesis, biological evaluation, and computational analysis, research teams can more efficiently identify potent lead compounds, validate their mechanisms of action, and optimize their properties for preclinical and eventual clinical development. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-Acetyl-7-hydroxybenzofuran in laboratory settings?

- Answer : Proper handling requires adequate ventilation, personal protective equipment (PPE) including gloves and goggles, and avoidance of skin/eye contact. Storage must be in cool, dark conditions away from oxidizers. Disposal should follow federal/state regulations, and long-term storage should be minimized due to potential degradation risks .

Q. What are the primary synthetic routes for this compound, and what are their limitations?

- Answer : A common method involves cyclization of precursors like 2-methylallyloxyphenol at high temperatures (~275°C), yielding a 7-hydroxy intermediate. However, challenges include low yields in brominated derivatives (e.g., 2-bromo-7-HBF) due to substrate reactivity issues. Alternative routes using silyl enol ether additions to benzoquinone esters have been explored for carboxylate derivatives .

Q. How is this compound utilized in pharmacological research?

- Answer : It serves as a precursor in synthesizing beta-blockers like Befunolol and Bentos. Its acetyl and hydroxy groups are critical for structure-activity relationships (SAR) in drug design, particularly for modulating receptor binding affinity .

Advanced Research Questions

Q. What strategies can mitigate low yields in synthesizing this compound derivatives?

- Answer : Optimizing cyclization conditions (e.g., solvent choice, temperature control) and using catalysts like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can improve efficiency. For brominated analogs, substituting dihydroxybenzaldehydes with more reactive substrates may address yield limitations .

Q. Which advanced analytical techniques are recommended for characterizing this compound derivatives?

- Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are essential for structural confirmation. UV/Vis spectroscopy and GC purity analysis (>98%) validate physicochemical properties. Spectral databases (e.g., NIST) aid in comparative analysis .

Q. How can functional group modifications (e.g., azidation) enhance the bioactivity of this compound derivatives?